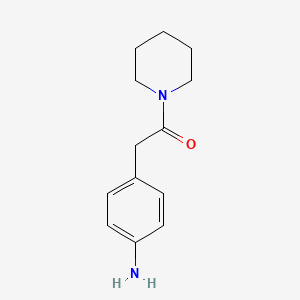

4-(2-Oxo-2-piperidin-1-ylethyl)aniline

Description

Contextualization within Amide and Aniline (B41778) Chemistry Research

The structure of 4-(2-Oxo-2-piperidin-1-ylethyl)aniline incorporates three moieties of high interest in synthetic and pharmaceutical chemistry: the aniline ring, the amide bond, and the piperidine (B6355638) heterocycle. The amide motif is a fundamental building block in countless natural products and functional materials. mdpi.com It is present in approximately two-thirds of drug candidates and a quarter of all currently marketed pharmaceuticals, highlighting its importance in medicinal chemistry. mdpi.com Traditionally viewed as relatively unreactive, amides have recently become the focus of intense research aimed at their selective activation under mild conditions, opening a new age of amide chemistry. nih.gov

Aniline and its derivatives are staple components in drug development, serving as versatile precursors for a vast array of more complex molecules. acs.org However, the aniline motif is also recognized as a "structural alert," as it can undergo metabolic processing that may lead to toxicity. acs.org This has spurred research into isosteric replacements that mimic the aniline structure while mitigating its metabolic liabilities. acs.org Furthermore, the electronic properties of the aniline ring, where the amino group's lone pair is delocalized, result in lower basicity compared to aliphatic amines, a factor that influences its behavior in physiological environments and synthetic reactions. masterorganicchemistry.com

The piperidine ring is one of the most prevalent heterocyclic scaffolds in the pharmaceutical industry. mdpi.com This six-membered nitrogen-containing ring is a core component of numerous alkaloids and is found in over twenty classes of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders. mdpi.com Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design.

Table 1: Key Features of Constituent Moieties in this compound

| Moiety | Key Characteristics in Research | Research Focus Areas |

| Aniline | Versatile synthetic precursor; potential for metabolic toxicity; lower basicity due to lone pair delocalization. acs.orgmasterorganicchemistry.com | Drug discovery, materials science, development of metabolic stabilizers. acs.org |

| Amide | High chemical stability; prevalent in pharmaceuticals and peptides; backbone of many natural products. mdpi.com | New synthetic methods, selective activation, peptide chemistry. mdpi.comnih.gov |

| Piperidine | Common heterocyclic scaffold in approved drugs; present in many natural alkaloids; conformationally flexible. mdpi.com | Medicinal chemistry (oncology, neurology), asymmetric synthesis, catalyst design. mdpi.com |

Historical Perspectives on Synthetic Approaches to Related Structures

The synthesis of molecules like this compound relies on the formation of an amide bond between an aniline derivative and a piperidine-containing carboxylic acid fragment, or vice versa. Historically, the construction of the N-aryl acetamide (B32628) core has been achieved through several classical methods.

One of the most direct approaches is the acylation of anilines . This involves reacting the aniline nitrogen with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. This method is straightforward but can sometimes require harsh conditions or produce stoichiometric amounts of acidic byproducts.

Another historical approach to forming N-aryl bonds is the Ullmann condensation . While more commonly used for synthesizing diaryl ethers and amines, variations of this copper-catalyzed reaction have been applied to N-arylate amides and related compounds. These reactions typically require high temperatures and the use of stoichiometric copper reagents.

The synthesis of piperidides (amides derived from piperidine) has traditionally been accomplished by reacting piperidine with an activated carboxylic acid. The development of peptide coupling reagents in the 20th century provided milder and more efficient ways to form such amide bonds. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and, more recently, EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with additives like HOBt (Hydroxybenzotriazole), have become standard tools for creating amide linkages with high yields and minimal side reactions. researchgate.net

Table 2: Comparison of Historical Synthetic Approaches for N-Aryl Acetamide Structures

| Method | Description | Typical Conditions | Advantages | Disadvantages |

| Direct Acylation | Reaction of an aniline with an acyl chloride or anhydride. | Often requires a base to neutralize HCl byproduct. | Simple, readily available starting materials. | Can be harsh, limited functional group tolerance. |

| Ullmann-type Coupling | Copper-catalyzed N-arylation of an amide or amine with an aryl halide. | High temperatures, polar solvents. | Forms challenging C-N bonds. | Requires stoichiometric copper, harsh conditions, often low yields. researchgate.net |

| Peptide Coupling | Amine acylation using a carboxylic acid activated by coupling reagents (e.g., EDC, HOBt). researchgate.net | Mild, room temperature. | High efficiency, broad functional group tolerance. | Reagent cost, requires removal of byproducts. |

Current Research Trends and Future Directions for this compound

The contemporary research landscape for compounds like this compound is driven by advances in synthetic methodology and the continuous search for novel bioactive molecules and functional materials.

Synthetic Innovations: Modern amide synthesis is moving towards more sustainable and efficient methods. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming amide bonds under exceptionally mild conditions, often starting from unconventional precursors like alcohols or amines via oxidative amidation. mdpi.com These methods offer new pathways to synthesize complex molecules with high functional group tolerance.

Medicinal Chemistry Applications: The combination of aniline, amide, and piperidine motifs makes this compound and its derivatives attractive scaffolds for medicinal chemistry. Piperidine-containing compounds are actively investigated for a wide range of therapeutic areas. mdpi.com For instance, JNJ-31020028, a complex molecule containing a piperazine (B1678402) (a related heterocycle) and amide linkages, has been characterized as a potent and selective antagonist for the neuropeptide Y Y(2) receptor, with potential applications in neuroscience. nih.gov The aniline moiety in the target compound provides a convenient handle for further chemical modification, allowing for the generation of libraries of related compounds for biological screening.

Materials Science: N-aryl compounds are increasingly investigated as building blocks for organic optoelectronic materials. The electronic properties of the aromatic system can be finely tuned through substitution, and the amide linkage can influence molecular packing and intermolecular interactions. For example, N-aryl diketopyrrolopyrroles have been synthesized and shown to have excellent fluorescent and semiconducting properties, making them useful for organic field-effect transistors. researchgate.netnih.gov

Future Directions: The future for this class of compounds likely involves several key directions.

Green Chemistry: The development of catalytic, atom-economical, and environmentally benign synthetic routes will continue to be a priority.

Targeted Drug Discovery: Derivatives of this compound could be designed and synthesized to target specific biological pathways implicated in disease. The inherent versatility of the scaffold allows for systematic structure-activity relationship (SAR) studies.

Advanced Materials: Exploration of the photophysical and electronic properties of polymers and oligomers derived from this and related structures could lead to new materials for organic electronics.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGPMPSNXGSEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

Strategic Disconnections and Retrosynthetic Analysis

The logical design of a synthetic route to 4-(2-Oxo-2-piperidin-1-ylethyl)aniline begins with a retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available starting materials. The most prominent functional group in the target structure is the tertiary amide, which presents a clear and reliable point for disconnection.

The primary and most strategically sound disconnection is at the amide C-N bond. This bond is reliably formed in the forward synthesis through well-established amidation reactions. This disconnection simplifies the target molecule into two key synthons: a nucleophilic piperidine (B6355638) and an electrophilic 4-aminophenylacetyl derivative. These synthons correspond to the readily available reagent piperidine and the key intermediate, 4-aminophenylacetic acid or its activated form.

An alternative, though less common, disconnection could be considered at the C-C bond between the aniline (B41778) ring and the acetyl group. However, forming this bond, for instance, via a Friedel-Crafts acylation or related cross-coupling reactions, is often more complex and less regioselective than the amide bond formation strategy. Therefore, the amide disconnection represents the most efficient and logical synthetic pathway.

Optimized Multi-Step Synthetic Sequences

Based on the preferred retrosynthetic analysis, a robust multi-step synthesis for this compound can be devised. The sequence prioritizes the formation of the stable amide bond before the introduction of the reactive aniline group, ensuring high yields and minimizing side reactions.

The optimized sequence is a two-step process starting from 4-nitrophenylacetic acid:

Amide Formation: The first step involves the coupling of 4-nitrophenylacetic acid with piperidine to form the intermediate, 1-(2-(4-nitrophenyl)acetyl)piperidine. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Nitro Group Reduction: The second step is the chemical reduction of the nitro group on the aromatic ring of the intermediate to yield the final product, this compound. This transformation is most commonly achieved via catalytic hydrogenation.

This sequence is highly efficient as it utilizes stable precursors and employs high-yielding, well-documented reactions.

Amide Bond Formation Strategies

The formation of the amide bond between 4-nitrophenylacetic acid and piperidine is a critical step in the synthesis. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions which are often not feasible for complex molecules. acs.org Therefore, activation of the carboxylic acid is necessary. This is typically achieved using stoichiometric quantities of coupling reagents. scispace.com

Common strategies involve the in-situ conversion of the carboxylic acid into a more reactive species (like an active ester or acylisourea) which is then susceptible to nucleophilic attack by the amine. A variety of effective coupling reagents are available for this purpose. The choice of reagent can depend on factors such as cost, desired reaction conditions, and ease of purification. For the coupling of a secondary amine like piperidine, several reagents provide excellent yields. nih.gov

| Coupling Reagent System | Abbreviation | Mechanism/Byproduct | Typical Conditions |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDC / HOBt | Forms an active O-acylisourea intermediate, which reacts with HOBt to form an active ester. Byproduct is a soluble urea (B33335). | Room temperature in aprotic solvents like DMF or CH2Cl2. |

| Dicyclohexylcarbodiimide (B1669883) | DCC | Forms an active O-acylisourea intermediate. Byproduct (dicyclohexylurea) is insoluble and can be filtered off. | Room temperature in aprotic solvents. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt-ester. Considered one of the most effective coupling reagents. scispace.com | Room temperature in DMF or NMP, often with a non-nucleophilic base like DIPEA. |

| Propylphosphonic Anhydride | T3P | Activates the carboxylic acid via a mixed anhydride. Byproducts are water-soluble phosphonic acids. | Room temperature or gentle heating in solvents like ethyl acetate (B1210297) or acetonitrile (B52724). |

Aniline Moiety Introduction Techniques

The introduction of the aniline functionality is achieved by the reduction of the nitro group on the 1-(2-(4-nitrophenyl)acetyl)piperidine intermediate. This transformation is one of the most fundamental and reliable reactions in organic synthesis.

Catalytic Hydrogenation: This is the most common and cleanest method for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. The process is highly efficient and the only byproduct is water, making it an atom-economical choice.

Palladium on Carbon (Pd/C): A standard and highly effective catalyst for this transformation. The reaction is typically run in a solvent like ethanol (B145695) or ethyl acetate under a hydrogen atmosphere (from balloon pressure to higher pressures).

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another powerful catalyst that can be used for the reduction of nitroarenes.

Raney Nickel: A cost-effective alternative, though sometimes requiring higher pressures and temperatures.

Chemical Reduction: Alternatively, metal/acid combinations can be used. These methods are older but still effective, particularly if catalytic hydrogenation equipment is unavailable. Common reagents include:

Tin (Sn) and Hydrochloric Acid (HCl)

Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid

Ferrous Sulfate (FeSO₄) and Ammonia orgsyn.org

The reduction of p-nitrophenylacetic acid itself to p-aminophenylacetic acid is a well-documented industrial process, often using catalytic hydrogenation with catalysts like skeletal nickel. orgsyn.orggoogle.com These same principles are directly applicable to the reduction of the amide intermediate.

Stereoselective Synthesis Approaches

The parent molecule, this compound, is an achiral compound as it possesses no stereogenic centers. Therefore, its synthesis does not require stereoselective control.

However, the principles of stereoselective synthesis would become highly relevant if the piperidine ring were substituted with chiral centers. The synthesis of substituted piperidines is a significant area of medicinal chemistry, and numerous stereoselective methods have been developed. nih.govdigitellinc.com These approaches often involve asymmetric catalysis or the use of chiral auxiliaries to control the formation of stereocenters during the construction of the heterocyclic ring. nih.govgoogle.com For instance, gold-catalyzed cyclization of N-homopropargyl amides can lead to substituted piperidines with excellent diastereoselectivity. nih.gov Similarly, ruthenium-catalyzed couplings can also generate substituted piperidine derivatives in a regio- and stereoselective manner. nih.gov While not directly applicable to the synthesis of the unsubstituted target compound, these advanced methodologies would be essential for producing chiral analogs.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the reduction of waste, use of safer solvents, and adoption of catalytic methods. rsc.org

Atom Economy: The described two-step synthesis has good atom economy, especially the final reduction step. Catalytic hydrogenation of the nitro group to an amine using H₂ gas produces only water as a byproduct, which is ideal. The main source of waste comes from the amide formation step, where stoichiometric coupling reagents are used. scispace.com For example, using EDC (MW = 191.7 g/mol ) generates a urea byproduct of equivalent mass.

Solvent Choice: Traditional amide coupling reactions often use dipolar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which are facing increasing regulatory scrutiny due to toxicity concerns. luxembourg-bio.com Green chemistry encourages the use of safer alternatives. Recent studies have demonstrated the efficacy of amide bond formation in less hazardous solvents or even in aqueous media using specific reagents like DMT-MM or DIC-HOPO. luxembourg-bio.comresearchgate.net For the catalytic reduction step, solvents like ethanol or ethyl acetate are preferable to chlorinated solvents.

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Waste Prevention | Use of catalytic methods for amidation instead of stoichiometric coupling agents. | Significantly reduces byproduct waste, improving Process Mass Intensity (PMI). scispace.com |

| Safer Solvents | Replacing DMF/NMP with solvents like 2-MeTHF, CPME, or aqueous systems for the coupling step. luxembourg-bio.com Using ethanol for hydrogenation. | Reduces health and environmental hazards associated with toxic solvents. |

| Catalysis | Employing catalysts for both amide formation (e.g., boric acid) and nitro reduction (e.g., Pd/C). | Reduces energy consumption, increases reaction efficiency, and allows for catalyst recycling. |

| Energy Efficiency | Utilizing microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com | Faster reactions and lower energy costs. |

Catalytic Approaches in Synthesis

The integration of catalytic methods offers a more efficient and sustainable route to this compound. Catalysis can be applied to both key steps of the synthesis: amide bond formation and nitro group reduction.

Catalytic Amide Bond Formation: The direct formation of amides from carboxylic acids and amines using catalysts is a highly sought-after green alternative to traditional coupling reagents. These methods avoid the generation of large amounts of stoichiometric waste.

Boron-Based Catalysts: Boronic acids and boric acid itself have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. orgsyn.org These reactions typically proceed at elevated temperatures with the removal of water, are environmentally benign, and preserve the integrity of stereogenic centers. orgsyn.org

Transition Metal Catalysts: Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing only H₂ gas as a byproduct. While this would require starting from 4-nitrophenylethanol instead of the carboxylic acid, it represents a powerful catalytic approach. Other metal catalysts are also being explored for direct amidation.

Catalytic Nitro Group Reduction: As previously discussed, catalytic hydrogenation is the premier method for reducing the nitro group of the 1-(2-(4-nitrophenyl)acetyl)piperidine intermediate. This method offers high yields, excellent functional group tolerance, and operational simplicity. The reaction is highly selective for the nitro group, leaving the amide and the aromatic ring intact. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) can be optimized based on reaction scale and cost considerations. The reduction of 4-nitrophenol, a related transformation, is a model reaction used to evaluate the catalytic activity of various nanoparticles, highlighting the extensive research in this area. nih.govmdpi.comresearchgate.net

Scale-Up Considerations for Research Purposes

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams) to a larger, research-purposed scale (multi-grams) necessitates a strategic re-evaluation of the synthetic route and reaction conditions. The primary goal is to ensure safety, reproducibility, and efficiency while avoiding the significant capital investment and regulatory hurdles of full-scale industrial production. A common and robust laboratory synthesis for this compound involves a two-step process: the amidation of 2-(4-nitrophenyl)acetic acid with piperidine, followed by the reduction of the nitro intermediate to the target aniline. This route is often favored for scale-up due to the commercial availability of starting materials and the avoidance of complex protection/deprotection sequences.

Step 1: Amide Bond Formation

The initial coupling of 2-(4-nitrophenyl)acetic acid and piperidine is a critical step where scalability introduces challenges related to reagent choice, thermal control, and product purification.

Reagent Selection : While laboratory syntheses often employ peptide coupling reagents for their mild conditions and high efficiency, their cost, and the generation of difficult-to-remove byproducts make them less ideal for larger scales. researchgate.netucl.ac.uk An alternative is the conversion of the carboxylic acid to an acyl chloride using an inexpensive reagent like thionyl chloride (SOCl₂), followed by a reaction with piperidine. This method is more atom-economical but requires rigorous control over the reaction conditions due to the corrosive and reactive nature of the intermediates. researchgate.net

Thermal Management : Both the formation of the acyl chloride and its subsequent exothermic reaction with piperidine require careful thermal management. On a multi-gram scale, the high surface-area-to-volume ratio of small flasks is lost, leading to potential heat accumulation. Controlled, slow addition of reagents using an addition funnel and carrying out the reaction in a jacketed reactor with an external cooling system are crucial to maintain an optimal temperature (e.g., 0–10 °C), preventing side-product formation and ensuring safety.

Purification Strategy : Column chromatography, a staple of lab-scale purification, becomes a significant bottleneck at larger scales. A scalable purification strategy for the intermediate, 2-(4-nitrophenyl)-1-(piperidin-1-yl)ethan-1-one, should prioritize crystallization. By carefully selecting a solvent system, the intermediate can often be crystallized in high purity, effectively removing unreacted starting materials and coupling byproducts.

Step 2: Nitro Group Reduction

The reduction of the aromatic nitro group is the final and often most hazardous step in the sequence. The choice of methodology has significant implications for safety, equipment requirements, and purification of the final product, this compound.

Method Selection : The two primary methods for this transformation are catalytic hydrogenation and chemical reduction with metals in acidic media. acsgcipr.orgacs.org Catalytic hydrogenation (e.g., using Palladium on Carbon with H₂ gas or a transfer hydrogenation agent like ammonium (B1175870) formate) is often the cleanest method, producing water as the main byproduct. commonorganicchemistry.com However, it requires specialized pressure-rated equipment and careful handling of flammable hydrogen and potentially pyrophoric catalysts. acsgcipr.org Metal-based reductions, such as with tin(II) chloride (SnCl₂) or iron powder in acidic solution, are operationally simpler in standard reactors but generate significant metallic waste, which can complicate the work-up and product isolation. acs.orgwikipedia.org

Safety and Work-up : Nitro group reductions are typically highly exothermic and require diligent process safety evaluation before scale-up. acsgcipr.org For catalytic hydrogenations, ensuring the catalyst is properly filtered without exposure to air is critical to prevent ignition. For metal/acid reductions, the work-up involves neutralization with a strong base, which is also exothermic, followed by extensive extractions to remove metal salts. acs.org

Final Product Purification : The purity of the crude product is highly dependent on the reduction method. Hydrogenations often yield a cleaner product that may only require a simple recrystallization. In contrast, crude products from metal-based reductions are often contaminated with residual metal salts and require more rigorous purification, which may necessitate a final chromatographic step even at a larger scale if crystallization proves ineffective.

Chemical Reactivity and Mechanistic Investigations of 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

Reactions at the Aniline (B41778) Nitrogen

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key site for a variety of chemical reactions. The nature of the N-(2-oxo-2-(piperidin-1-yl)ethyl) substituent significantly influences the reactivity of the aromatic ring and the nitrogen atom itself.

Electrophilic Aromatic Substitution Reactions

The amino group of an aniline is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of the N-acyl group in 4-(2-Oxo-2-piperidin-1-ylethyl)aniline mitigates this activation. The acetylpiperidine substituent is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted aniline. Despite this deactivation, the lone pair of electrons on the aniline nitrogen can still participate in resonance, directing incoming electrophiles to the positions ortho to the amino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Due to the deactivating nature of the N-acyl substituent, harsher reaction conditions may be required to achieve these transformations compared to simple anilines. For instance, bromination would likely proceed at the positions ortho to the amino group. It is also common practice to first acetylate the amino group to control the reaction and prevent over-substitution, a step already inherent in the structure of the target molecule. pearson.commasterorganicchemistry.comyoutube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-(2-oxo-2-(piperidin-1-yl)ethyl)aniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(2-oxo-2-(piperidin-1-yl)ethyl)aniline |

| Sulfonation | SO₃ / H₂SO₄ | 2-Amino-5-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonic acid |

Acylation and Alkylation Mechanisms

The nitrogen atom of the primary amino group in this compound is nucleophilic and can readily undergo acylation and alkylation reactions. nih.govresearchgate.netnih.gov

Acylation: Acylation of the aniline nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylated product. Acetylation of the amino group is a common strategy to protect it or to modulate its electronic properties. pearson.comlibretexts.orgnih.gov

Alkylation: N-alkylation of the aniline can be accomplished using alkyl halides or other alkylating agents. The reaction generally follows an S(_N)2 mechanism, where the aniline nitrogen acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.govresearchgate.netnih.gov A significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The selectivity for mono-alkylation can often be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature. nih.govnih.gov

Oxidation and Reduction Pathways

Oxidation: The aniline moiety is susceptible to oxidation, and the presence of the amino group makes the aromatic ring electron-rich and thus more prone to oxidation compared to benzene. Oxidation of anilines can lead to a variety of complex products, including colored polymeric materials. The oxidation of p-phenylenediamines, which are structurally related to the target molecule, is known to produce species such as benzoquinone diimines. core.ac.ukuco.es Under controlled conditions, it is conceivable that the oxidation of this compound could lead to the formation of N-acetyl-p-benzoquinone imine derivatives. nih.govnih.gov

Reduction: The aniline ring is generally stable to reduction under typical catalytic hydrogenation conditions used for other functional groups. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group without affecting the aniline moiety or the amide bond in the piperidinone ring. The amide carbonyl group is also relatively resistant to reduction.

Reactions at the Piperidinone Moiety

The piperidinone ring contains an amide functional group, with the carbonyl carbon being a key reactive site. The reactivity of this moiety is influenced by the N-aryl substituent.

Carbonyl Reactivity Studies

The carbonyl group of the piperidinone is an electrophilic center, susceptible to attack by nucleophiles. However, the lone pair of electrons on the adjacent nitrogen atom can be delocalized onto the carbonyl oxygen through resonance, which reduces the electrophilicity of the carbonyl carbon. Consequently, amides are generally less reactive towards nucleophiles than ketones or aldehydes. libretexts.orgyoutube.comyoutube.com

Nucleophilic addition to the carbonyl carbon can occur, typically requiring strong nucleophiles and/or activation of the carbonyl group with a Lewis acid. For instance, reduction of the amide carbonyl to a methylene (B1212753) group (CH₂) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the piperidinone to a piperidine (B6355638).

Ring-Opening and Ring-Closing Reactions

The amide bond within the piperidinone ring is generally stable but can be cleaved under forcing conditions, leading to ring-opening. This typically involves hydrolysis or aminolysis.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond. Under strong acidic or basic conditions and elevated temperatures, the piperidinone ring can open to yield a carboxylic acid derivative.

Aminolysis: Reaction with strong nucleophilic amines could potentially lead to the opening of the piperidinone ring via nucleophilic acyl substitution at the carbonyl carbon.

While ring-opening is possible, ring-closing reactions to form the piperidinone ring are a common synthetic strategy for this class of compounds. For instance, intramolecular cyclization of a suitable amino acid derivative can lead to the formation of the piperidinone ring. nih.govntu.edu.sgchemrxiv.org

Reactions at the Methylene Bridge

The methylene bridge in this compound is positioned alpha to the carbonyl group of the amide and beta to the aniline ring. This strategic placement makes it susceptible to a variety of chemical transformations, primarily due to the activating effect of the adjacent carbonyl group which can stabilize anionic intermediates.

The generation of an amide enolate allows for the introduction of various substituents at the methylene bridge. For instance, alkylation can be achieved by treating the enolate with an alkyl halide. This reaction would proceed via an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the methylene position.

Another important reaction is the α-arylation of the amide. Palladium-catalyzed C-H arylation of thioamides has been demonstrated as a viable method for the enantioselective α-functionalization of amines. nih.gov A similar approach could potentially be applied to this compound, where a palladium catalyst could facilitate the coupling of an aryl halide at the methylene bridge.

The methylene bridge is also a potential site for oxidation. The conversion of the methylene group to a carbonyl group would yield an α-ketoamide derivative. Such transformations can often be achieved using strong oxidizing agents. However, the presence of the electron-rich aniline ring presents a challenge, as it is also susceptible to oxidation. Therefore, selective oxidation of the methylene bridge would require carefully chosen reaction conditions or the use of a directing group to guide the oxidant to the desired position.

Direct halogenation of the methylene bridge is another plausible transformation. The reaction would likely proceed through an enolate intermediate, which would then react with an electrophilic halogen source (e.g., Br2, NCS, NBS). The resulting α-haloamide is a versatile synthetic intermediate that can undergo further nucleophilic substitution or elimination reactions. It is important to note that the aniline ring is also highly activated towards electrophilic halogenation, and competitive reaction at the ortho and para positions of the aniline ring is expected. nih.gov Regioselective halogenation of the methylene bridge would, therefore, necessitate careful control of the reaction conditions.

Table 1: Potential Reactions at the Methylene Bridge of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | 4-(1-Alkyl-2-oxo-2-piperidin-1-ylethyl)aniline |

| Arylation | Palladium Catalyst, Aryl Halide (Ar-X), Base | 4-(1-Aryl-2-oxo-2-piperidin-1-ylethyl)aniline |

| Oxidation | Oxidizing Agent (e.g., KMnO4, RuO4) | 4-(1,2-Dioxo-2-piperidin-1-ylethyl)aniline |

| Halogenation | Base, Halogenating Agent (e.g., NBS, NCS) | 4-(1-Halo-2-oxo-2-piperidin-1-ylethyl)aniline |

This table is based on the general reactivity of N-arylacetamides and analogous structures.

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the mechanisms of reactions occurring at the methylene bridge is crucial for controlling their outcomes and designing new transformations. Kinetic isotope effect (KIE) studies and the spectroscopic detection of reactive intermediates are powerful tools for gaining such mechanistic insights.

The kinetic isotope effect is a valuable tool for determining the rate-determining step of a reaction and probing the nature of the transition state. In the context of reactions at the methylene bridge of this compound, a primary KIE would be expected for any reaction where the C-H bond at the methylene position is broken in the rate-determining step.

For instance, in a base-mediated deprotonation to form an enolate, replacing the hydrogen atoms at the methylene bridge with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1). The magnitude of this KIE can provide information about the symmetry of the transition state. Studies on the benzylic hydroxylation by phenylalanine hydroxylase have shown a large isotope effect, indicating a significant contribution of hydrogen tunneling in C-H bond activation. nih.gov A similar large KIE in a reaction involving the methylene bridge of the target compound would suggest a similar mechanism.

Conversely, if the C-H bond breaking is not the rate-limiting step, a much smaller or no KIE would be observed. Stereoelectronic effects can also influence the activation of benzylic C-H bonds, as the alignment of the C-H bond with the amide π-system can affect the rate of hydrogen atom transfer. researchgate.net

The direct observation of reactive intermediates through spectroscopic techniques provides invaluable evidence for a proposed reaction mechanism. For reactions involving the methylene bridge of this compound, key intermediates would include the amide enolate and potentially keteniminium ions.

Amide Enolates: Amide enolates are typically transient species, but their formation can sometimes be observed using low-temperature NMR spectroscopy. The change in chemical shifts and coupling constants upon deprotonation would provide structural information about the enolate. Infrared (IR) spectroscopy can also be used to detect the formation of enolates, as the C=C and C-O stretching frequencies of the enolate would differ from the C=O stretching frequency of the starting amide.

Keteniminium Ions: In the presence of strong electrophilic activating agents, such as triflic anhydride, amides can be converted to highly reactive keteniminium ions. d-nb.infochemrxiv.org These intermediates are powerful electrophiles and can be detected by NMR spectroscopy. The characteristic chemical shifts of the sp-hybridized carbon and the quaternary nitrogen of the keteniminium ion would provide strong evidence for its formation. The reaction of these intermediates with nucleophiles at the methylene carbon would lead to α-functionalized products.

Table 2: Mechanistic Probes for Reactions at the Methylene Bridge

| Mechanistic Probe | Technique | Expected Observation for C-H Bond Breaking in Rate-Determining Step |

| Kinetic Isotope Effect | Reaction kinetics with deuterated substrate | Normal KIE (kH/kD > 1) |

| Spectroscopic Intermediates | Low-temperature NMR, IR Spectroscopy | Observation of signals corresponding to amide enolate or keteniminium ion |

This table outlines general approaches for mechanistic elucidation based on studies of analogous systems.

Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(2-Oxo-2-piperidin-1-ylethyl)aniline in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Based on the compound's structure, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The aniline (B41778) moiety is expected to show two distinct aromatic signals (AA'BB' system) due to para-substitution. The methylene (B1212753) protons adjacent to the carbonyl and the aromatic ring will appear as a singlet, while the piperidine (B6355638) ring protons will exhibit complex multiplets due to their chair conformation and restricted rotation around the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1 | ~145.5 | - | Singlet (quat) |

| C2/C6 | ~129.5 | ~7.05 | Doublet |

| C3/C5 | ~114.5 | ~6.65 | Doublet |

| C4 | ~126.0 | - | Singlet (quat) |

| C7 (CH₂) | ~40.0 | ~3.60 | Singlet |

| C8 (C=O) | ~169.0 | - | Singlet (quat) |

| C9/C13 (pip) | ~46.0 / ~42.0 | ~3.50 / ~3.40 | Triplet / Multiplet |

| C10/C12 (pip) | ~26.0 / ~25.5 | ~1.65 | Multiplet |

| C11 (pip) | ~24.5 | ~1.55 | Multiplet |

| NH₂ | - | ~3.80 | Broad Singlet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D-NMR provides foundational data, 2D-NMR experiments are essential for unambiguous assignment of all signals and confirmation of connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H2/H6 with H3/H5) and within the piperidine ring spin system, confirming the connectivity of the aliphatic protons (H9 through H13).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. columbia.edu This experiment is crucial for assigning each carbon signal to its attached proton(s). For example, the aromatic proton signal at ~7.05 ppm would correlate with the carbon signal at ~129.5 ppm (C2/C6), and the methylene proton singlet at ~3.60 ppm would correlate with the C7 signal at ~40.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments. columbia.edulibretexts.org Key HMBC correlations would include:

The methylene protons (H7) to the carbonyl carbon (C8) and the aniline quaternary carbon (C4).

The aniline protons (H2/H6) to the methylene carbon (C7) and the ipso-carbon (C4).

The piperidine protons adjacent to the nitrogen (H9/H13) to the carbonyl carbon (C8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful to confirm the spatial relationship between the methylene bridge protons (H7) and the ortho-protons of the aniline ring (H2/H6).

Table 2: Key Predicted 2D-NMR Correlations

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

| COSY | H2/H6 | H3/H5 | Aromatic ring connectivity |

| COSY | H9/H13 | H10/H12 | Piperidine ring connectivity |

| HSQC | H7 | C7 | Direct C-H bond of methylene bridge |

| HSQC | H9-H13 | C9-C13 | Direct C-H bonds of piperidine ring |

| HMBC | H7 | C4, C8 | Connects aniline ring to acetyl group |

| HMBC | H9/H13 | C8 | Connects piperidine ring to carbonyl |

| HMBC | H2/H6 | C4, C7 | Confirms substitution pattern |

Solid-State NMR Studies

Solid-State NMR (ssNMR) would provide insight into the structure of this compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra could reveal the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit (crystallographic inequivalence) or identify different polymorphic forms of the compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₁₈N₂O. Using a tool to calculate the molecular mass, the theoretical monoisotopic mass can be determined with high precision. epfl.ch

An experimental HRMS measurement, typically using electrospray ionization (ESI), that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. youtube.com

Table 3: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Calculated Monoisotopic Mass | 218.14191 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 219.14919 |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would further corroborate the structure, likely showing cleavage at the amide bond and fragmentation of the piperidine ring.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com By growing a suitable single crystal of this compound, SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the aniline ring and the chair conformation of the piperidine ring. Furthermore, SCXRD reveals how molecules pack together in the crystal lattice, providing invaluable information on intermolecular interactions such as hydrogen bonding (e.g., involving the aniline N-H₂ group and the amide carbonyl oxygen) and van der Waals forces, which govern the material's bulk properties. nuph.edu.ua Analysis of crystal structures of similar acetanilide (B955) derivatives often reveals extensive hydrogen-bonding networks. acs.orgresearchgate.net

Table 4: Expected Crystallographic Parameters

| Parameter | Expected Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | C=O, C-N (amide), C-C (aromatic) |

| Key Bond Angles | Angles defining molecular geometry |

| Intermolecular Interactions | Hydrogen bonds from NH₂ to C=O |

| Molecular Conformation | Chair conformation of piperidine ring |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. surfacesciencewestern.com The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups.

FTIR Spectroscopy: The FTIR spectrum is expected to show strong, characteristic absorption bands. The amide I band (primarily C=O stretching) is a prominent feature for tertiary amides and is expected between 1680-1630 cm⁻¹. spectroscopyonline.comnih.gov The N-H stretching vibrations of the primary aniline amine would appear as two bands in the 3500-3300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring stretching modes typically give strong Raman signals in the 1600-1400 cm⁻¹ region. researchgate.net While the C=O stretch is often weaker in Raman than in IR, other skeletal vibrations and symmetric stretches provide additional structural information. cuni.cz

Table 5: Predicted Key Vibrational Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3450, ~3350 | N-H Asymmetric & Symmetric Stretch (Aniline) | FTIR |

| ~3050 | Aromatic C-H Stretch | FTIR, Raman |

| ~2940, ~2860 | Aliphatic C-H Stretch | FTIR, Raman |

| ~1650 | C=O Stretch (Amide I) | FTIR (Strong) |

| ~1610, ~1510 | Aromatic C=C Ring Stretch | FTIR, Raman (Strong) |

| ~1270 | C-N Stretch | FTIR |

| ~830 | p-Substituted Ring C-H Bend (out-of-plane) | FTIR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The primary chromophore in this compound is the aniline moiety.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show two main absorption bands characteristic of aniline derivatives. researchgate.net These correspond to the π → π* transitions of the benzene (B151609) ring. One high-energy band would be expected around 230-240 nm and a lower-energy band around 280-290 nm. aatbio.com

Fluorescence Spectroscopy: Many aniline derivatives are fluorescent. nih.gov Upon excitation at a wavelength near its absorption maximum (~290 nm), the compound is expected to exhibit fluorescence emission at a longer wavelength (a positive Stokes shift). The emission maximum, quantum yield, and fluorescence lifetime are sensitive to the molecular environment, including solvent polarity.

Table 6: Predicted Electronic Spectroscopy Data

| Parameter | Predicted Value |

| UV Absorption λmax 1 | ~235 nm |

| UV Absorption λmax 2 | ~290 nm |

| Fluorescence Excitation λmax | ~290 nm |

| Fluorescence Emission λmax | >320 nm |

Computational Chemistry and Theoretical Studies of 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its chemical behavior. For 4-(2-Oxo-2-piperidin-1-ylethyl)aniline, these studies would provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies

Following an extensive review of the current scientific literature, no specific Density Functional Theory (DFT) studies focused solely on this compound have been identified. While DFT is a common method for investigating the electronic structure of organic molecules, research centered on this particular compound appears to be limited or not publicly available.

Molecular Orbital Analysis

Similarly, a detailed molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap for this compound, is not available in the reviewed literature. Such an analysis would be valuable for predicting the compound's electronic transitions and charge transfer properties.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. A thorough search of scientific databases reveals a lack of specific studies on the conformational analysis and energy landscapes of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational changes, and interactions with their environment. At present, there are no published MD simulation studies specifically investigating this compound.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to predict the pathways of chemical reactions, including the structures and energies of transition states. This information is vital for understanding reaction kinetics and mechanisms. However, the scientific literature does not currently contain studies that theoretically predict reaction mechanisms and transition states involving this compound.

In Silico Docking and Binding Interaction Prediction (Non-Clinical Focus)

In silico docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein or receptor. This is a valuable tool in drug discovery and materials science. A review of the available literature indicates that there are no specific in silico docking studies with a non-clinical focus reported for this compound.

Based on a comprehensive search of available scientific literature, there is a notable absence of specific computational and theoretical studies on the chemical compound this compound. The requested detailed analyses, including DFT studies, molecular orbital analysis, conformational analysis, molecular dynamics simulations, prediction of reaction mechanisms, and in silico docking, have not been found for this particular molecule. Therefore, a detailed article with data tables and extensive research findings as per the user's outline cannot be generated at this time. Further research in the field of computational chemistry focusing on this compound is required to fill this knowledge gap.

Spectroscopic Parameter Prediction

Computational chemistry provides a powerful framework for the theoretical prediction of spectroscopic parameters for molecules such as this compound. Through the use of quantum mechanical calculations, it is possible to simulate various types of spectra, offering valuable insights that can aid in the interpretation of experimental data and the structural elucidation of the compound. The primary methods employed for these predictions are based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. ivanmr.commdpi.com

The prediction process begins with the optimization of the molecule's three-dimensional geometry. Using a selected level of theory, such as B3LYP, and a suitable basis set (e.g., 6-311+G(d,p)), the calculation finds the lowest energy conformation of the molecule. nih.gov Once this equilibrium geometry is established, further calculations can be performed to predict spectroscopic parameters. While specific, detailed research findings from computational studies exclusively focused on this compound are not extensively available in published literature, the following sections describe the standard theoretical approaches and the nature of the data that would be generated in such a study.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. nih.gov The calculations would yield a set of chemical shifts for each unique hydrogen and carbon atom in this compound. These predicted values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the aniline (B41778) ring, the methylene (B1212753) protons of the ethyl group, and the protons on the piperidine (B6355638) ring. Similarly, the predicted ¹³C NMR spectrum would provide chemical shifts for all carbon atoms, including those in the aromatic ring, the carbonyl group, the ethyl bridge, and the piperidine ring. mdpi.com Discrepancies between theoretical and experimental values can arise from factors such as solvent effects and intermolecular interactions, which can be computationally modeled to improve accuracy. nih.gov

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation. Actual values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.6 - 7.1 | 115 - 145 |

| Aniline N-H₂ | 3.5 - 4.5 | - |

| Methylene (-CH₂-) | 3.6 - 3.8 | 40 - 45 |

| Carbonyl (C=O) | - | 170 - 175 |

| Piperidine (α-CH₂) | 3.4 - 3.6 | 42 - 48 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy is based on the calculation of the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. This yields a set of normal modes of vibration, each with a corresponding frequency (typically in cm⁻¹) and intensity. These calculated frequencies correspond to the absorption bands seen in an experimental IR spectrum. researchgate.net

For this compound, key predicted vibrational modes would include the N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic parts, the strong C=O stretching of the amide group, and various C-N and C-C stretching and bending vibrations. researchgate.netijert.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound This table is a hypothetical representation of data that would be generated from a DFT frequency calculation. Actual values may vary.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Aniline) | 3400 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

Predicted UV-Vis Absorption Spectrum

The electronic absorption properties, observed in UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, the predicted UV-Vis spectrum would likely feature absorptions corresponding to π → π* transitions within the aniline aromatic system. nih.govresearchgate.net The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The calculations can also help in assigning the specific molecular orbitals involved in each electronic transition.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound This table is a hypothetical representation of data that would be generated from a TD-DFT calculation.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~290 | > 0.1 |

These computational predictions serve as a valuable complement to experimental spectroscopic analysis, providing a deeper understanding of the molecule's electronic and structural properties.

Derivatization Strategies and Analogue Synthesis of 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

Modifications of the Aniline (B41778) Ring

Substituent Effects on Reactivity and Structure

The introduction of various substituents onto the aniline ring of 4-(2-Oxo-2-piperidin-1-ylethyl)aniline can significantly alter its chemical reactivity and three-dimensional structure. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the N-acetyl group (as part of the linker and piperidinone system) moderates this activation. The effects of different substituents are generally predictable based on their electronic properties.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or hydroxyl (-OH) groups increase the electron density of the aromatic ring. This enhances the ring's nucleophilicity, making it more reactive towards electrophiles. EDGs typically direct incoming electrophiles to the positions ortho and para to themselves.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) decrease the ring's electron density, deactivating it towards electrophilic substitution. These groups primarily direct incoming electrophiles to the meta position. Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.

The interplay between the directing effects of the aminoethylpiperidone substituent and any newly introduced group governs the regioselectivity of subsequent reactions.

Table 1: Predicted Effects of Substituents on the Aniline Ring

| Substituent | Electronic Effect | Predicted Impact on Reactivity | Preferred Position of Further Substitution |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-Donating | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Electron-Withdrawing | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron-Withdrawing | Strongly Deactivating | Meta |

Halogenation, Nitration, and Sulfonation Studies

Specific electrophilic aromatic substitution reactions provide pathways to key halogenated, nitrated, and sulfonated analogues.

Halogenation: The direct halogenation of anilines can be challenging to control due to the high reactivity of the ring. However, for N-acylated anilines like the target compound, regioselective halogenation is more feasible. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a bromine or chlorine atom, typically at the position ortho to the activating amino group. More specialized methods, such as treating N,N-dialkylaniline N-oxides with thionyl halides, offer selective para-bromination or ortho-chlorination, a strategy that could be adapted for this scaffold. nih.gov

Nitration: Nitration of the aniline ring is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions protonate the amino group, forming an anilinium ion which is a meta-director. To achieve ortho- or para-nitration, the amino group's activating effect must be preserved, often by performing the reaction on the corresponding N-acetyl derivative, which is inherent in the structure of this compound. This directs the nitro group primarily to the para position relative to the nitrogen, which is already occupied, and to the ortho position.

Sulfonation: Sulfonation involves treating the aniline with fuming sulfuric acid (H₂SO₄·SO₃). At lower temperatures, the reaction yields the ortho- and para-aminobenzenesulfonic acids. At higher temperatures, the thermodynamically more stable para product is favored. chemrxiv.org Studies on the rearrangement of arylsulfamates have shown that N-sulfamates can thermally rearrange to para-sulfonyl anilines, providing an alternative route to these derivatives. chemrxiv.orgnih.gov This intermolecular process involves the release of sulfur trioxide, which then undergoes electrophilic aromatic substitution. nih.gov

Modifications of the Piperidinone Ring

The piperidinone ring offers several sites for chemical modification, allowing for the exploration of structural diversity around this core.

Substitutions on the Piperidine (B6355638) Nitrogen

In the parent compound, this compound, the piperidine nitrogen is part of a lactam (amide) linkage and is thus tertiary and non-basic. It is not amenable to the typical N-alkylation or N-acylation reactions seen with secondary piperidines. Derivatization efforts on this ring system, therefore, focus on the carbon framework or the exocyclic carbonyl group. Synthesizing analogues with substituents on the carbon atoms of the piperidine ring is a common strategy in the broader class of piperidine derivatives to explore structure-activity relationships. nih.govresearchgate.netresearchgate.net

Modifications of the Carbonyl Group

The carbonyl group of the piperidinone lactam is a key functional handle for derivatization. Standard carbonyl chemistry can be applied to generate a variety of analogues.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, yielding a piperidinol derivative. Complete reduction of the amide to an amine (removing the oxygen atom) to form a substituted piperidine can be achieved with stronger reagents like lithium aluminum hydride.

Thionation: Conversion of the carbonyl to a thiocarbonyl (C=S) is possible using reagents such as Lawesson's reagent. This modification produces the corresponding thio-lactam, significantly altering the electronic properties and hydrogen bonding capacity of this part of the molecule.

Olefination: Reactions such as the Wittig or Horner-Wadsworth-Emmons olefination can replace the carbonyl oxygen with a carbon-based substituent, creating an exocyclic double bond. This strategy dramatically changes the geometry and lipophilicity of the piperidine moiety. Recent advances have even demonstrated the direct stereodivergent olefination of carbonyl compounds using sulfur ylides. acs.org

Table 2: Potential Modifications of the Piperidinone Carbonyl Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Reduction (Partial) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction (Full) | Lithium Aluminum Hydride (LiAlH₄) | Amine (Piperidine) |

| Thionation | Lawesson's Reagent | Thiocarbonyl (Thioamide) |

Variations of the Alkyl Linker

The ethyl (-CH₂CH₂-) linker connecting the aniline and piperidinone rings plays a crucial role in defining the spatial relationship between these two key pharmacophores. Modifying its length, rigidity, and composition is a fundamental strategy in analogue synthesis.

Length Modification: The linker can be shortened to a single methylene (B1212753) (-CH₂-) unit or extended to a propyl (-CH₂CH₂CH₂-) or butyl (-CH₂CH₂CH₂CH₂-) chain. These changes directly impact the distance and relative orientation between the aromatic ring and the heterocyclic system, which can be critical for receptor binding.

Introducing Rigidity: Flexibility can be constrained by incorporating the linker into a cyclic structure, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. This locks the conformation and can lead to more potent and selective compounds.

Heteroatom Incorporation: Replacing one of the methylene units with a heteroatom like oxygen (ether linkage) or nitrogen (amine linkage) can introduce new hydrogen bonding capabilities and alter the linker's polarity and metabolic stability. nih.govresearchgate.net For example, research on other bioactive molecules has shown that replacing an O-alkyl linker with sulfur, ester, or amide groups can significantly impact biological activity. nih.gov

Table 3: Examples of Alkyl Linker Variations

| Linker Structure | Description | Potential Impact |

|---|---|---|

| -CH₂- | Methylene (shortened) | Alters distance and orientation |

| -CH₂CH₂CH₂- | Propyl (extended) | Alters distance and orientation |

| -CH(CH₃)CH₂- | Branched | Introduces steric bulk, potential chirality |

| -CH₂-O- | Ether Linkage | Increases polarity, adds H-bond acceptor |

Through these varied derivatization strategies, a comprehensive library of analogues of this compound can be synthesized, enabling a thorough investigation of its structure-activity relationship for potential therapeutic applications.

Non Clinical Research Applications of 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline

As a Ligand in Coordination Chemistry Research

The 4-(2-Oxo-2-piperidin-1-ylethyl)aniline molecule possesses potential coordination sites, particularly the nitrogen atom of the aniline (B41778) group, which could act as a ligand to form metal complexes. mdpi.comrsc.orgresearchgate.net In coordination chemistry, aniline and its derivatives are known to coordinate with various transition metals, creating complexes with interesting catalytic, magnetic, or optical properties. nih.govresearchgate.net The specific steric and electronic properties imparted by the 2-oxo-2-piperidin-1-ylethyl substituent would influence the coordination geometry and stability of any potential metal complexes. However, no published studies were found that specifically describe the synthesis or characterization of metal complexes using this compound as a ligand.

In Materials Science Research (e.g., polymer precursors, sensing materials)

In materials science, aniline is a well-known monomer for the synthesis of polyaniline (PANI), a conducting polymer with applications in sensors, anti-corrosion coatings, and electronic devices. rsc.orgresearchgate.net It is conceivable that this compound could be used as a functionalized monomer to synthesize novel PANI derivatives. The piperidine-containing side chain could modify the polymer's properties, such as solubility, processability, and sensing capabilities. One vendor source makes a general claim that the compound is used in the formulation of advanced materials, including polymers and coatings, to enhance durability and resistance, but provides no specific research data or citations. chemimpex.com Without experimental studies, the potential of this compound as a polymer precursor or sensing material remains theoretical.

As a Precursor in Organic Synthesis for Novel Architectures

The structure of this compound makes it a potential building block in organic synthesis. chemimpex.comchemimpex.com The primary amine of the aniline group can be readily functionalized through reactions such as acylation, alkylation, or diazotization, allowing for the construction of more complex molecules. researchgate.netuobaghdad.edu.iq For instance, a research paper details the synthesis of 4-(2-Oxo-2-(piperidin-l-yl) ethyl)-2H-benzo[b][l,4]oxazin-3(4H)-one, a more complex heterocyclic system that utilizes a similar structural fragment, highlighting the synthetic utility of such scaffolds. researchgate.net The compound is described by chemical suppliers as a key intermediate for pharmaceuticals, particularly in neuropharmacology, suggesting its use in the proprietary synthesis of larger, bioactive molecules. chemimpex.comchemimpex.com However, specific examples of novel molecular architectures synthesized from this particular precursor are not available in the public domain.

Probes for Biochemical Pathway Elucidation (In Vitro, Mechanistic)

Molecules containing piperidine (B6355638) and aniline frameworks are sometimes developed into biochemical probes to study biological processes. These probes can be modified with reporter groups (e.g., fluorescent tags or radioactive isotopes) to track their interaction with specific enzymes or receptors. While there is research on piperidine-based cyclooxygenase inhibitors and other bioactive molecules, no studies were identified that utilize this compound or a direct derivative as a probe for elucidating biochemical pathways in vitro. nih.gov

Reference Standards in Analytical Chemistry Research

Analytical reference standards are highly purified compounds used for the calibration of instruments, validation of analytical methods, and in quality control. sigmaaldrich.com For a compound to be used as a reference standard, its purity and identity must be rigorously characterized. While commercial suppliers list this compound in their catalogs of "Building Blocks" for synthesis, there is no indication from the search results that it is produced or certified as an analytical reference standard for quantitative analysis. calpaclab.com

Analytical Method Development for 4 2 Oxo 2 Piperidin 1 Ylethyl Aniline in Research Matrices

Chromatographic Separations

Chromatographic techniques are central to the separation of 4-(2-Oxo-2-piperidin-1-ylethyl)aniline from impurities, starting materials, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

Given its molecular structure, which includes a polar aniline (B41778) group and an amide linkage, reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound. nih.govresearchgate.net Method development would focus on optimizing selectivity, efficiency, and analysis time.

A typical starting point for method development would involve a C18 stationary phase, which is versatile for separating moderately polar to nonpolar compounds. nih.govtandfonline.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comnih.gov The aniline functional group is basic, making the mobile phase pH a critical parameter to control peak shape and retention. An acidic pH (e.g., using formic acid or phosphate (B84403) buffer) would ensure the primary amine is protonated, generally leading to better peak shapes and predictable retention behavior on a C18 column. sielc.com

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for aromatic and moderately polar compounds. nih.govtandfonline.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides good peak shape for the basic aniline group and allows for gradient elution to separate impurities. sielc.comchrom-china.com |

| Elution Mode | Gradient | To ensure elution of compounds with a wider polarity range. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. tandfonline.comresearchgate.net |

| Column Temperature | 30 °C | Ensures reproducible retention times. oup.com |

| Detection | UV at ~240 nm | Based on the aniline chromophore. Wavelength can be optimized using a photodiode array (PDA) detector. |

| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |

Gas Chromatography (GC) Method Development

However, a direct injection method on a suitable column could also be explored, especially with modern, more inert columns. researchgate.net A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a logical starting point. google.com

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | General purpose column suitable for a wide range of compound polarities. oup.com |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS applications. oup.com |

| Inlet Temperature | 250 - 280 °C | To ensure complete volatilization without thermal degradation. |

| Oven Program | Start at 150 °C, ramp to 300 °C | A temperature gradient is necessary to elute the compound and any related impurities. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID for general-purpose detection, NPD for enhanced sensitivity due to the nitrogen atoms. epa.gov |

| Derivatization | Optional: Silylation or Acylation | To improve volatility and peak shape if necessary. nih.govnih.gov |

Chiral Chromatography for Enantiomeric Separation

If this compound is synthesized as a racemate and the individual enantiomers are required, the development of a chiral separation method is crucial. The primary amino group is a key handle for achieving enantiomeric resolution. wiley.com Chiral stationary phases (CSPs) based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are broadly effective for a wide range of chiral compounds, including those with primary amines. nih.gov Another approach involves crown ether-based CSPs, which are particularly effective for separating primary amines, often using supercritical fluid chromatography (SFC) or HPLC with acidic mobile phases. wiley.comresearchgate.net

Method development would involve screening a variety of chiral columns with different mobile phase systems (normal phase, polar organic, or reversed-phase) to identify a suitable system that provides baseline resolution of the enantiomers. nih.gov

Coupled Techniques for Identification and Quantification

For unambiguous identification and highly sensitive quantification, especially in complex research matrices like biological fluids, coupling chromatographic separation with mass spectrometry is the gold standard.

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov For this compound, electrospray ionization (ESI) in the positive ion mode would be the most effective ionization technique, as the aniline nitrogen can be readily protonated. d-nb.info

Method development begins with the infusion of a standard solution of the compound into the mass spectrometer to determine the precursor ion, which would correspond to the protonated molecule [M+H]⁺. Subsequently, collision-induced dissociation (CID) is used to identify stable and abundant product ions. A multiple reaction monitoring (MRM) method is then established using specific precursor → product ion transitions for quantification and confirmation. nih.govresearchgate.net

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic aniline group is readily protonated. d-nb.info |

| Precursor Ion [M+H]⁺ | m/z 233.1 | Calculated for C₁₃H₁₈N₂O. |

| Potential Product Ions | Fragments from cleavage of the amide bond or piperidine (B6355638) ring. | Specific ions would be determined experimentally via product ion scans. |

| MRM Transitions | Quantifier: m/z 233.1 → most intense product ion Qualifier: m/z 233.1 → second most intense product ion | Provides high selectivity and sensitivity for quantification in complex matrices. nih.gov |